![molecular formula C32H48S2Sn2 B8234030 (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)](/img/structure/B8234030.png)
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)
Übersicht
Beschreibung
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) is a useful research compound. Its molecular formula is C32H48S2Sn2 and its molecular weight is 734.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
The compound is used in the synthesis of copolymers for photovoltaic applications. For instance, naphtho[1,2-b:5,6-b']dithiophene-based copolymers have been designed and synthesized for use in polymer solar cells (PSCs). These copolymers exhibit notable thermal stability, optical and electrochemical properties, and photovoltaic characteristics, with power conversion efficiencies (PCEs) ranging from 1.1 to 2.1% under certain illumination conditions (Badgujar et al., 2015).
Electrochromic Materials
The compound plays a role in the development of electrochromic materials. It is utilized in the synthesis of polymers with significant optical, electrochemical, and electrochromic properties. For example, a study demonstrated that films made from these polymers could switch between different colors and displayed high transmittance changes, fast switching speed, and superior cycle stability (Xu et al., 2018).
Organic Electronics
Another application area is in the field of organic electronics. The compound contributes to the synthesis of semiconducting polymers with varying electronic properties. These polymers have been shown to exhibit air-stable electron transport, serving as materials for field-effect transistors (FETs) (Nakano et al., 2015).
Solar Cell Efficiency
The compound is integral in the synthesis of materials that enhance solar cell efficiency. Research has shown that small molecules utilizing the naphthodithiophene core exhibit improved hole mobility and power conversion efficiencies in solar cells (Loser et al., 2012).
Eigenschaften
IUPAC Name |
(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30S2.6CH3.2Sn/c1-3-5-7-9-11-19-17-23-24(25-21(19)13-15-27-25)18-20(12-10-8-6-4-2)22-14-16-28-26(22)23;;;;;;;;/h13-14,17-18H,3-12H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZDAKWPDYSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCC)C4=C1C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,10-Dihexylnaphtho[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





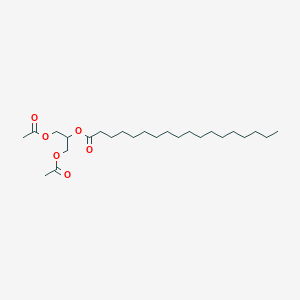

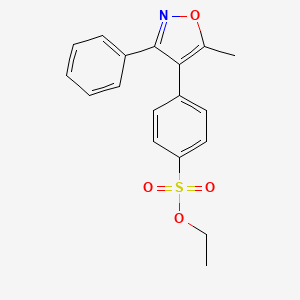

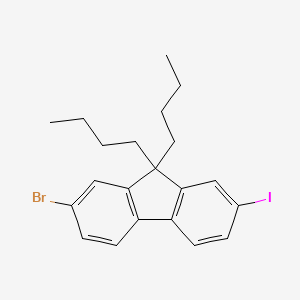


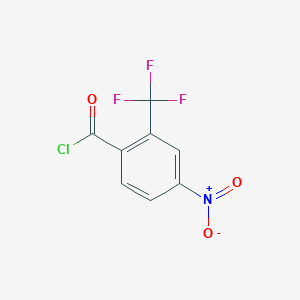
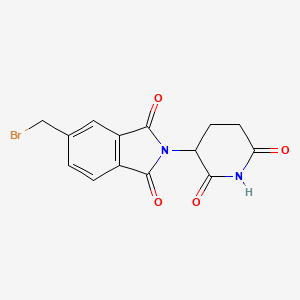
![4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B8234014.png)
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)
